3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one
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Overview
Description
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C20H10F3NO5 It is known for its unique chemical structure, which includes a nitro group, a trifluoromethyl group, and a benzo[c]chromen-6-one core
Preparation Methods
The synthesis of 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid using mixed acid within droplet-based microreactors . The reaction conditions are optimized to achieve high conversion and selectivity. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and reactivity. These interactions can affect various molecular pathways, making the compound useful in different research contexts.
Comparison with Similar Compounds
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one can be compared with similar compounds such as:
- 3-(2,6-dinitro-4-trifluoromethyl-phenoxy)-7,8,9,10-4H-benzo[c]chromen-6-one
- 3-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
- 4-methyl-3-(2-nitro-4-trifluoromethyl-phenoxy)-benzo[c]chromen-6-one These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H10F3NO5 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H10F3NO5/c21-20(22,23)11-5-8-17(16(9-11)24(26)27)28-12-6-7-14-13-3-1-2-4-15(13)19(25)29-18(14)10-12/h1-10H |
InChI Key |
HAEMDOWYAGVORK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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